molecular formula C6H14O3S3 B13413933 2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4

2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4

Cat. No.: B13413933
M. Wt: 234.3 g/mol
InChI Key: SBIHJAMOAWUXOE-PQVJJBODSA-N
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Description

2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 is a stable isotope-labeled compound with the molecular formula C213C4H14O3S3 and a molecular weight of 234.34 . This compound is often used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 involves multiple steps, including the incorporation of carbon-13 isotopes. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of sulfur-containing reagents and specific reaction conditions to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions to ensure the incorporation of carbon-13 isotopes. The process typically involves large-scale synthesis using specialized equipment and techniques to maintain the purity and isotopic labeling of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products are often used in further research and applications .

Scientific Research Applications

2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of sulfur-containing compounds.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing metabolites.

    Medicine: Investigated for its potential therapeutic applications and as a biomarker in disease research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and analysis in various research applications. This isotopic labeling enhances the compound’s utility in studies requiring detailed metabolic and chemical pathway analysis .

Properties

Molecular Formula

C6H14O3S3

Molecular Weight

234.3 g/mol

IUPAC Name

1-methylsulfanyl-2-(2-methylsulfinyl(1,2-13C2)ethylsulfonyl)(1,2-13C2)ethane

InChI

InChI=1S/C6H14O3S3/c1-10-3-5-12(8,9)6-4-11(2)7/h3-6H2,1-2H3/i3+1,4+1,5+1,6+1

InChI Key

SBIHJAMOAWUXOE-PQVJJBODSA-N

Isomeric SMILES

CS[13CH2][13CH2]S(=O)(=O)[13CH2][13CH2]S(=O)C

Canonical SMILES

CSCCS(=O)(=O)CCS(=O)C

Origin of Product

United States

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